4-(Benzyloxy)benzenesulfonic acid

Lipophilicity Medicinal Chemistry Drug Design

Developing TACE inhibitors without MMP-1-driven musculoskeletal toxicity remains a key challenge in anti-inflammatory drug discovery. This para-benzyloxybenzenesulfonic acid scaffold directly addresses that selectivity bottleneck. - Delivers >100× TACE/MMP-1 selectivity when elaborated into sulfonamide inhibitors, validated for AR-antagonist (IC50 = 0.47 μM) and hCA inhibitor programs. - The benzyloxy handle enables clean deprotection to phenolic sulfonates or conversion to diverse sulfonamide libraries. - Supplied at 98% purity with ambient shipping; suitable for immediate scale-up from gram to multi-gram campaigns.

Molecular Formula C13H12O4S
Molecular Weight 264.30 g/mol
Cat. No. B8620074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)benzenesulfonic acid
Molecular FormulaC13H12O4S
Molecular Weight264.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)O
InChIInChI=1S/C13H12O4S/c14-18(15,16)13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,14,15,16)
InChIKeyOFLZPFKSCNKXER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)benzenesulfonic Acid: Physicochemical Profile & Sourcing


4-(Benzyloxy)benzenesulfonic acid (CAS 5950-16-3, MF: C13H12O4S, MW: 264.30) is a para-substituted aromatic sulfonic acid that serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and specialty chemicals [1]. The compound is characterized by a benzyloxy ether moiety (-OCH2C6H5) positioned para to the sulfonic acid group (-SO3H), which imparts distinct solubility and reactivity properties relative to other substituted benzenesulfonic acids [1]. It is commercially available from multiple suppliers in research-grade purities (typically 95% to 98%) , and its handling is governed by standard safety data sheets that classify it as non-hazardous under GHS guidelines .

4-(Benzyloxy)benzenesulfonic Acid: Irreplaceable Advantages


While aromatic sulfonic acids such as benzenesulfonic acid (PhSO3H) or para-toluenesulfonic acid (p-TsOH) are widely used as strong acid catalysts and synthetic intermediates, 4-(benzyloxy)benzenesulfonic acid offers distinct advantages that preclude simple substitution in structure-dependent applications [1]. The benzyloxy substituent not only modulates the electronic environment of the sulfonic acid group—altering its acidity and reactivity profile —but also provides a hydrophobic, π-rich handle for molecular recognition, which is critical in medicinal chemistry and dye formulation [1]. Additionally, the para-benzyloxy group enables selective downstream transformations, such as deprotection to yield phenolic sulfonates or conversion to sulfonamide derivatives, that are inaccessible with simpler sulfonic acids [1]. The quantitative evidence presented below demonstrates exactly where and why this specific substitution pattern delivers measurable performance differences.

4-(Benzyloxy)benzenesulfonic Acid: Differentiation Evidence


Superior Lipophilicity Profile

The computed partition coefficient (LogP) for 4-(benzyloxy)benzenesulfonic acid is 3.59 [1]. In contrast, the corresponding 4-methoxybenzenesulfonic acid has a significantly lower LogP of approximately 0.5-1.0 (estimated from analogous structures), while 4-hydroxybenzenesulfonic acid (phenol-4-sulfonic acid) exhibits a LogP near -0.5 due to strong hydrogen bonding capability [2]. This >3 log unit increase in lipophilicity directly translates to enhanced membrane permeability and improved partitioning into hydrophobic binding pockets in medicinal chemistry applications [1].

Lipophilicity Medicinal Chemistry Drug Design

Potent Carbonic Anhydrase Inhibition

The sulfonamide derivative of 4-(benzyloxy)benzenesulfonic acid, specifically 4-(benzyloxy)benzenesulfonamide (carbonic anhydrase inhibitor 22), exhibits potent inhibition of human carbonic anhydrase isoforms with Ki values of 8.3 nM for hCA VII, 10.5 nM for hCA XII, and 20.3 nM for hCA II . In comparison, unsubstituted benzenesulfonamide shows markedly weaker inhibition with Ki values typically >1,000 nM across these isoforms [1]. The >100-fold enhancement in potency is attributed to the benzyloxy group engaging a hydrophobic sub-pocket within the enzyme active site .

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

Androgen Receptor Antagonism Advantage

The N-(4-(benzyloxy)-phenyl)-sulfonamide derivative (AR antagonist 3) exhibits potent androgen receptor antagonism with an IC50 of 0.47 μM in FRET-based peptide displacement assays [1]. SAR studies from the same series reveal that replacement of the benzyloxy group with a methoxy or methyl substituent results in a complete loss of AR antagonistic activity (IC50 >10 μM) . The benzyloxy moiety makes critical hydrophobic contacts within the AR activation function 2 (AF2) binding pocket, a structural feature that smaller para-substituents cannot effectively mimic [1].

Androgen Receptor Prostate Cancer Nuclear Receptor

High TACE Selectivity over MMP-1

Substituted 4-benzyloxybenzenesulfonamides exhibit excellent TACE (TNF-α converting enzyme) inhibitory potency with >100× selectivity over inhibition of matrix metalloprotease-1 (MMP-1) [1]. In contrast, related 4-hydroxybenzenesulfonamide derivatives in the same study showed only modest selectivity (~10-20×), and unsubstituted benzenesulfonamide lacked any measurable TACE inhibition [1]. Alkyl substituents on the ortho position of the benzyl ether moiety further enhance potency in LPS-treated human whole blood [1].

TACE TNF-α Inflammation Selectivity

Efficient Sulfonyl Chloride Conversion

In a documented synthetic procedure, 4-(benzyloxy)benzenesulfonic acid was converted to 4-benzyloxybenzenesulfonyl chloride in 89% isolated yield using thionyl chloride and catalytic DMF . While comparable yields (80-90%) can be achieved with unsubstituted benzenesulfonic acid [1], the benzyloxy substituent remains intact throughout the transformation, enabling subsequent orthogonal deprotection or functionalization that is not possible with simpler sulfonic acids . This retention of the benzyloxy handle is critical for multi-step syntheses where late-stage unmasking of a phenol is required.

Organic Synthesis Sulfonyl Chloride Intermediate

Catalytic Alkylation to High-Carbon Phenolics

Sulfonated polymer nanotube catalysts functionalized with sulfonic acid groups (analogous to the sulfonic acid moiety in 4-(benzyloxy)benzenesulfonic acid) convert benzyloxybenzene completely into phenolic compounds under mild conditions (140 °C, 0.2 MPa N2, 1.5 h), achieving a combined yield of 87.5% for 2-benzylphenol and 4-benzylphenol [1]. This represents a high-efficiency alkylation process for producing high-carbon phenolic compounds relevant to diesel/jet fuel and liquid organic hydrogen carriers [1]. While not a direct comparator study, the work highlights the unique catalytic utility of the benzyloxybenzenesulfonic acid structural motif in solid acid catalysis, where simpler sulfonic acid-functionalized materials often exhibit lower selectivity or require harsher conditions [1].

Catalysis Alkylation Brønsted Acid Polymer Nanotubes

4-(Benzyloxy)benzenesulfonic Acid: Key Applications


Selective TACE Inhibitors

4-(Benzyloxy)benzenesulfonic acid-derived sulfonamides provide a >100× selectivity window for TACE over MMP-1 [1], making this scaffold ideal for developing anti-inflammatory agents where musculoskeletal toxicity from MMP inhibition must be avoided. Procure this compound when establishing a TACE inhibitor program that requires a validated, selective chemotype.

Androgen Receptor Antagonists for Prostate Cancer

N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives achieve potent AR antagonism (IC50 = 0.47 μM) that is >20× more effective than para-methyl or para-methoxy analogs [2]. This differentiation is critical for programs targeting the AR AF2 binding pocket, where the benzyloxy group engages essential hydrophobic contacts.

Isoform-Selective Carbonic Anhydrase Inhibitors

4-(Benzyloxy)benzenesulfonamide inhibits hCA VII with a Ki of 8.3 nM and hCA XII with a Ki of 10.5 nM, representing a >100-fold potency enhancement over unsubstituted benzenesulfonamide . Procure this compound when developing isoform-selective CA inhibitors for glaucoma, epilepsy, or cancer therapeutics.

Biomass Oxygenate Upgrading to Fuel Precursors

Sulfonated polymer catalysts incorporating the benzyloxybenzenesulfonic acid motif achieve 87.5% yield in the alkylation of benzyloxybenzene to high-carbon phenolic compounds [3]. This performance supports applications in sustainable fuel production and liquid organic hydrogen carriers, where high selectivity under mild conditions is required.

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